molecular formula C13H12N4O2 B13125444 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol

Cat. No.: B13125444
M. Wt: 256.26 g/mol
InChI Key: WRMSQQHBTYVLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is an organic compound that features a quinoline core substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Imidazole Group: The imidazole group can be introduced through a nucleophilic substitution reaction. For instance, 4-chloromethylquinoline can react with imidazole in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

    Substitution: The amino and hydroxyl groups on the quinoline ring can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, bases like potassium carbonate.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline core.

Scientific Research Applications

Chemistry

In chemistry, 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry and molecular biology.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced stability. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole group can coordinate with metal ions, while the quinoline core can intercalate with DNA, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Imiquimod: An immune response modifier with an imidazole group.

Uniqueness

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is unique due to the combination of the imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

2-amino-4-(imidazol-1-ylmethyl)quinoline-6,8-diol

InChI

InChI=1S/C13H12N4O2/c14-12-3-8(6-17-2-1-15-7-17)10-4-9(18)5-11(19)13(10)16-12/h1-5,7,18-19H,6H2,(H2,14,16)

InChI Key

WRMSQQHBTYVLSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=CC(=NC3=C2C=C(C=C3O)O)N

Origin of Product

United States

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